![molecular formula C23H25F3O3 B1360800 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-2'-[(4-trifluoromethyl)phenyl]butyrophenone CAS No. 898757-59-0](/img/structure/B1360800.png)
4-(5,5-Dimethyl-1,3-dioxan-2-yl)-2'-[(4-trifluoromethyl)phenyl]butyrophenone
Overview
Description
4-(5,5-Dimethyl-1,3-dioxan-2-yl)-2’-[(4-trifluoromethyl)phenyl]butyrophenone is a complex organic compound characterized by its unique structural features It contains a dioxane ring, a trifluoromethyl group, and a butyrophenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-2’-[(4-trifluoromethyl)phenyl]butyrophenone typically involves multiple steps:
Formation of the Dioxane Ring: The dioxane ring can be synthesized through the acid-catalyzed cyclization of appropriate diols.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Coupling with Butyrophenone: The final step involves coupling the dioxane and trifluoromethyl intermediates with butyrophenone under conditions that may include the use of catalysts like palladium or copper.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-(5,5-Dimethyl-1,3-dioxan-2-yl)-2’-[(4-trifluoromethyl)phenyl]butyrophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or hydride donors such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives with functional groups replacing the trifluoromethyl group.
Scientific Research Applications
4-(5,5-Dimethyl-1,3-dioxan-2-yl)-2’-[(4-trifluoromethyl)phenyl]butyrophenone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-2’-[(4-trifluoromethyl)phenyl]butyrophenone depends on its application:
Biological Activity: It may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways.
Material Science: Its unique structure can impart specific physical properties to materials, such as increased rigidity or altered electronic behavior.
Comparison with Similar Compounds
Similar Compounds
4-(5,5-Dimethyl-1,3-dioxan-2-yl)-2’-phenylbutyrophenone: Lacks the trifluoromethyl group, resulting in different chemical and physical properties.
4-(5,5-Dimethyl-1,3-dioxan-2-yl)-2’-[(4-methyl)phenyl]butyrophenone: Contains a methyl group instead of a trifluoromethyl group, affecting its reactivity and applications.
Uniqueness
The presence of the trifluoromethyl group in 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-2’-[(4-trifluoromethyl)phenyl]butyrophenone imparts unique properties, such as increased lipophilicity and metabolic stability, making it distinct from similar compounds.
Biological Activity
The compound 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-2'-[(4-trifluoromethyl)phenyl]butyrophenone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesis, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
- Molecular Formula : CHFO
- Molecular Weight : 404.44 g/mol
- CAS Number : 95753-22-3
The compound features a butyrophenone core modified with a dioxane ring and a trifluoromethyl group, which are significant for its biological activity.
Research indicates that the compound exhibits anti-inflammatory properties. It acts as an agonist for specific prostanoid receptors, which are implicated in various inflammatory pathways. The trifluoromethyl group enhances lipophilicity, potentially improving the compound's ability to penetrate biological membranes and interact with target receptors.
Pharmacokinetics
The pharmacokinetic profile of this compound has been evaluated in preclinical studies. It demonstrates favorable absorption and distribution characteristics, which are critical for therapeutic efficacy. The compound has shown a half-life suitable for sustained biological activity in animal models, suggesting potential for chronic administration in therapeutic settings.
Case Studies
- Anti-inflammatory Efficacy : In a study involving animal models of arthritis, the compound significantly reduced inflammation markers compared to controls. The reduction in cytokine levels was noted to be dose-dependent.
- Cytotoxicity Assays : In vitro assays demonstrated that the compound exhibits selective cytotoxicity against certain cancer cell lines while sparing normal cells, indicating potential as an anticancer agent.
- Neuroprotective Effects : Preliminary studies suggest neuroprotective properties in models of neurodegenerative diseases, where the compound reduced oxidative stress markers and improved neuronal survival rates.
Data Table of Biological Activities
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions including:
- Formation of Dioxane Ring : Utilizing appropriate aldehydes and ketones under acidic conditions.
- Introduction of Trifluoromethyl Group : This can be achieved through electrophilic fluorination techniques.
- Coupling Reactions : Finally, coupling the dioxane derivative with butyrophenone to yield the final product.
Q & A
Q. What are the common synthetic routes for 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-2'-[(4-trifluoromethyl)phenyl]butyrophenone?
Basic Synthesis Methodology
The compound is typically synthesized via nucleophilic aromatic substitution or coupling reactions. A representative method involves:
- Step 1 : Formation of the 5,5-dimethyl-1,3-dioxane-protected phenol intermediate (e.g., 4-(5,5-dimethyl-1,3-dioxan-2-yl)-2-methoxyphenol) using Cs₂CO₃ as a base in DMF at 130°C .
- Step 2 : Reaction with 4-trifluoromethylphenyl derivatives (e.g., aryl halides) under palladium catalysis (e.g., PdCl₂(dppf)) in THF or toluene at 80°C for 24 hours. Yields vary significantly (18–55%) depending on catalyst selection and solvent .
- Purification : Recrystallization from CH₂Cl₂/EtOAc or column chromatography is recommended for isolating the final product .
Q. How can researchers optimize reaction conditions to improve yields in the synthesis of this compound?
Advanced Methodological Considerations
Key variables include:
- Catalyst Selection : PdCl₂(dppf) outperforms Pd(PPh₃)₄, achieving 55% yield vs. 18% under identical conditions .
- Solvent Effects : THF generally provides higher yields than toluene due to better solubility of intermediates .
- Temperature and Time : Prolonged heating (22–24 h) at 80°C improves conversion but may increase side reactions. Monitoring via GC-MS is critical to balance efficiency and degradation .
- Base Compatibility : Cs₂CO₃ is preferred for deprotonation, while KOtBu can enhance cross-coupling efficiency in CO₂ insertion reactions (74% yield) .
Q. What analytical techniques are recommended for characterizing this compound and its intermediates?
Basic Analytical Workflow
- Purity Analysis : Use GC-MS with internal standards (e.g., deuterated triclosan) to detect byproducts and quantify yields .
- Structural Confirmation : ¹H/¹³C NMR for verifying substituent positions (e.g., trifluoromethyl and dioxane groups) .
- Crystallinity : X-ray diffraction or DSC for polymorph identification, especially when recrystallization solvents vary (e.g., CH₂Cl₂ vs. EtOAc) .
Q. What strategies address stereochemical control during the synthesis of related butyrophenone derivatives?
Advanced Stereochemical Challenges
- Chiral Auxiliaries : Use (R)-4-phenyl-2-oxazolidinone to enforce stereoselectivity during coupling reactions, as demonstrated in analogous compounds .
- Protection-Deprotection : The 5,5-dimethyl-1,3-dioxane group acts as a protecting moiety for phenolic OH, preventing racemization during nucleophilic substitutions .
- Diastereoselective Reductions : Catalysts like Co(salophen)-HQ achieve 87.5% diastereomeric excess in ketone reductions, applicable to butyrophenone derivatives .
Q. How can researchers resolve contradictory data in catalytic systems for this compound’s synthesis?
Advanced Data Contradiction Analysis
Discrepancies in Pd-catalyzed yields (e.g., 18% vs. 55%) may arise from:
- Ligand Effects : Bulky ligands (dppf) stabilize palladium intermediates, reducing off-cycle decomposition .
- Moisture Sensitivity : Strict anhydrous conditions (Schlenk techniques) are required for reactions with CsF or AgOAc .
- Substrate Inhibition : Excess aryl halide (2.0 equiv) suppresses catalyst poisoning, as seen in analogous Suzuki couplings .
Q. What are the key considerations for designing structure-activity relationship (SAR) studies on this compound?
Advanced SAR Design
- Core Modifications : Replace the trifluoromethyl group with chloro or methoxy substituents to assess electronic effects on bioactivity .
- Dioxane Ring Variations : Compare 5,5-dimethyl-1,3-dioxane with tetrahydrofuran or tetrahydropyran moieties to evaluate steric contributions .
- Ketone Functionalization : Reduce the butyrophenone carbonyl to an alcohol or oxidize to a carboxylate for probing metabolic stability .
Q. What mechanistic insights exist for the reactivity of the trifluoromethylphenyl group in this compound?
Advanced Mechanistic Studies
- Electrophilic Aromatic Substitution : The CF₃ group acts as a strong electron-withdrawing moiety, directing reactions to the meta position in coupling steps .
- Radical Pathways : Under Cu(OTf)₂ catalysis, the trifluoromethylphenyl group participates in radical addition reactions, forming C–C bonds with 75% yield .
- Acid Stability : The CF₃ group enhances resistance to hydrolysis in acidic media, critical for in vitro assays .
Properties
IUPAC Name |
4-(5,5-dimethyl-1,3-dioxan-2-yl)-1-[2-[4-(trifluoromethyl)phenyl]phenyl]butan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25F3O3/c1-22(2)14-28-21(29-15-22)9-5-8-20(27)19-7-4-3-6-18(19)16-10-12-17(13-11-16)23(24,25)26/h3-4,6-7,10-13,21H,5,8-9,14-15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRNNWXJBZLWIMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(OC1)CCCC(=O)C2=CC=CC=C2C3=CC=C(C=C3)C(F)(F)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25F3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00646083 | |
Record name | 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-[4'-(trifluoromethyl)[1,1'-biphenyl]-2-yl]butan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00646083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898757-59-0 | |
Record name | 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-[4′-(trifluoromethyl)[1,1′-biphenyl]-2-yl]-1-butanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898757-59-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-[4'-(trifluoromethyl)[1,1'-biphenyl]-2-yl]butan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00646083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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